N-(4-chloro-2-methylphenyl)-2-methoxybenzamide

Description

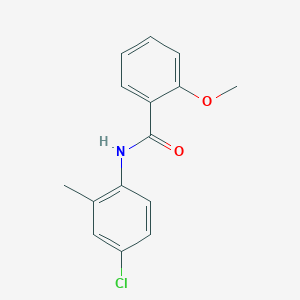

N-(4-Chloro-2-methylphenyl)-2-methoxybenzamide (CAS: 449155-88-8) is a benzamide derivative with the molecular formula C₁₅H₁₄ClNO₂ and a molecular weight of 275.73 g/mol . Its structure features a 2-methoxybenzamide moiety linked to a 4-chloro-2-methylphenyl group (Figure 1). It is synthesized using coupling reagents like DCC/HOBt under controlled conditions .

Properties

IUPAC Name |

N-(4-chloro-2-methylphenyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-10-9-11(16)7-8-13(10)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRENLLHTOOXIPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)-2-methoxybenzamide typically involves the reaction between 4-chloro-2-methylaniline and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-2-methylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-methoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-methoxybenzamide involves the inhibition of specific enzymes. It has been found to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, the compound may increase neurotransmitter levels, leading to improved cognitive function. Additionally, it exhibits antioxidant properties, which may protect against oxidative damage.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key structural analogues differ in substituent positions, functional groups, and aromatic ring systems. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Biological Activity

N-(4-chloro-2-methylphenyl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 303.76 g/mol

- Appearance : White solid

The presence of both chloro and methoxy groups in its structure contributes to its biological activity by influencing its interaction with various biological targets.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter breakdown. This inhibition may enhance cognitive function by increasing neurotransmitter levels in the brain.

- Antioxidant Properties : The compound demonstrates antioxidant activity, providing protection against oxidative stress, which is crucial in preventing cellular damage and promoting cell survival.

- Anticancer Activity : It has shown promise in inhibiting cell proliferation across various cancer cell lines. Specifically, it disrupts tubulin polymerization, which is vital for mitotic spindle formation during cell division, thereby exerting cytotoxic effects on cancer cells.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Cell Line | IC (µM) | Activity |

|---|---|---|

| HL60 | 1.62 | Antileukemic |

| K562 | 4.23 | Antileukemic |

| MCF7 | 6.55 | Breast cancer inhibition |

| N87 | 5.28 | Stomach cancer inhibition |

These results indicate that the compound exhibits varying degrees of potency against different cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

- Anticancer Research : A study investigated the effects of this compound on leukemia cell lines (NB4, HL60). Results indicated that the compound significantly inhibited cell growth with IC values below 5 µM, demonstrating its potential as a therapeutic agent against hematological malignancies .

- Mechanistic Studies : Further research has focused on understanding how this compound interacts with cellular pathways involved in apoptosis and inflammation. It was found to modulate signaling pathways that regulate cell proliferation and survival, indicating a multifaceted approach to its anticancer activity .

Future Directions

Research on this compound is ongoing, with a focus on:

- Derivatives Development : Modifying the chemical structure to enhance efficacy and reduce toxicity.

- Clinical Trials : Evaluating the safety and effectiveness of this compound in clinical settings.

- Mechanistic Insights : Further elucidating the molecular mechanisms underlying its biological activities.

Q & A

Q. What are the optimal synthetic routes for N-(4-chloro-2-methylphenyl)-2-methoxybenzamide, and how is the product validated?

The compound is synthesized via carbodiimide-mediated coupling. A validated protocol involves reacting 2-methoxybenzoic acid with 4-chloro-2-methylaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents at low temperatures (-50°C) to minimize side reactions . Post-synthesis, characterization employs:

Q. How do solvent polarity and pH influence the fluorescence properties of this compound?

Fluorescence intensity is maximized in aprotic solvents (e.g., DMSO) due to reduced quenching effects. Optimal pH is 5.0, where protonation/deprotonation equilibria stabilize the excited state. At higher pH (>7), fluorescence diminishes due to deprotonation of the phenolic moiety (if present) or aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data under varying experimental conditions?

Discrepancies in fluorescence intensity (e.g., temperature-dependent quenching vs. solvent effects) require systematic controls:

- Temperature calibration : Maintain 25°C (±0.5°C) using a thermostatted cuvette holder.

- Time-resolved studies : Monitor intensity stability over 30–60 minutes to rule out photodegradation.

- Statistical validation : Calculate relative standard deviation (RSD < 2%) and limit of detection (LOD: 0.269 mg·L⁻¹) to ensure reproducibility .

Q. What strategies are recommended for crystallographic analysis of this compound?

Single-crystal X-ray diffraction is ideal. Key steps include:

- Crystallization : Use slow evaporation in ethyl acetate/hexane (1:3) to obtain monoclinic crystals.

- Data collection : Measure at 89 K to minimize thermal motion artifacts.

- Refinement : Apply SHELXL-97 with anisotropic displacement parameters for non-H atoms. Structural validation via R factor (< 0.05) and mean σ(C–C) bond length (0.002 Å) ensures accuracy .

Q. How can structural modifications enhance bioactivity while retaining fluorescence properties?

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position of the benzamide ring to improve binding affinity for enzymes like acps-pptase, critical in bacterial pathways .

- Hybrid derivatives : Combine with triazole or thiadiazine moieties to exploit dual-targeting mechanisms (e.g., dopamine D2 and serotonin 5-HT3 receptor antagonism) . Validate fluorescence retention via spectrofluorometry (λₑₓ = 340 nm, λₑₘ = 380 nm) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 5-HT3 receptor: 6NP8) to assess binding poses.

- QSAR modeling : Apply quantum chemical descriptors (HOMO-LUMO gap, dipole moment) to correlate electronic properties with antimicrobial activity .

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability in lipid bilayers .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.